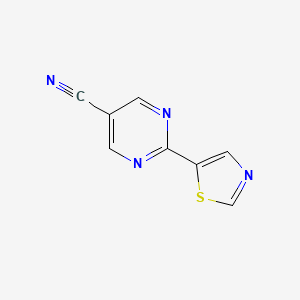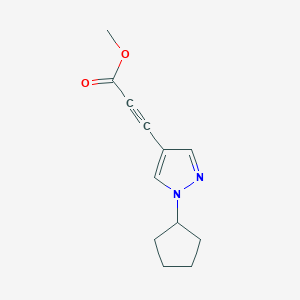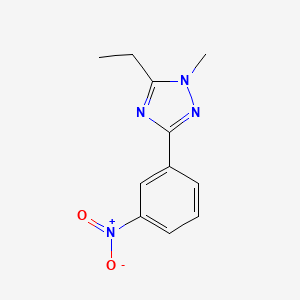
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining an indoline moiety, a methylpyridine ring, and a phenylmethanone group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the acylation of indoline derivatives. One common method includes the reaction of indoline with an acyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (0°C), followed by stirring at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indoline nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities.
Pyridine derivatives: Compounds such as 2-methylpyridine and 3-phenylpyridine are structurally related.
Methanone derivatives: Benzophenone and acetophenone are examples of related compounds.
Uniqueness
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its combination of indoline, pyridine, and methanone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H18N2O |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-13-18(20(24)17-8-3-2-4-9-17)14-22-21(15)23-12-11-16-7-5-6-10-19(16)23/h2-10,13-14H,11-12H2,1H3 |
Clave InChI |
VJXPELMRHULFHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















